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Aflatoxin B₁ (AFB₁), a secondary metabolite produced by Aspergillus species, is a potent

genotoxic and carcinogenic mycotoxin.[1][2] Classified as a Group 1A carcinogen by the

International Agency for Research on Cancer (IARC), chronic exposure to AFB₁ is a major risk

factor for the development of hepatocellular carcinoma (HCC), particularly in regions of Asia

and Africa.[2][3][4] To assess disease risk, understand exposure pathways, and evaluate the

efficacy of public health interventions, it is critical to have robust and accurate methods for

human biomonitoring.[4][5]

The direct measurement of AFB₁ in biological matrices is often impractical due to its rapid

metabolism. However, AFB₁ covalently binds to serum albumin, primarily at lysine residues,

forming a stable AFB₁-lysine adduct (AFB₁-Lys).[2][6] This adduct has a circulating half-life of

approximately three weeks, making it an excellent medium-to-long-term biomarker of chronic

AFB₁ exposure.[7]

Quantitative analysis of AFB₁-Lys in complex biological matrices like human serum presents

significant analytical challenges, including sample loss during preparation and signal

suppression or enhancement from matrix effects in mass spectrometry. The most reliable

approach to overcome these issues is the use of a stable isotope-labeled internal standard in

an isotope dilution mass spectrometry (IDMS) workflow.[4][6][8] This application note provides

a detailed protocol for the quantification of AFB₁-Lys in human serum using Aflatoxin B₁-¹³C₁₇

as an internal standard, ensuring the highest level of accuracy and precision.[1][9][10]
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Principle: The Power of Stable Isotope Dilution
Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry.

It relies on the addition of a known quantity of a stable, non-radioactive, isotopically labeled

version of the analyte of interest to the sample at the very beginning of the analytical process.

[10][11] In this case, Aflatoxin B₁-¹³C₁₇ (AFB₁-¹³C₁₇) serves as the internal standard for the

naturally occurring AFB₁-Lys.

The key principle is that the isotopically labeled standard is chemically identical to the native

analyte and therefore behaves identically during every subsequent step of sample preparation,

extraction, chromatography, and ionization.[10][12] Any loss of analyte during sample cleanup

or any variation in instrument response will affect both the native and the labeled compound to

the same degree. The mass spectrometer can differentiate between the native analyte and the

labeled standard due to their mass difference. Therefore, the ratio of the signal from the native

analyte to the labeled standard remains constant, irrespective of sample loss or matrix effects.

[12] This allows for highly accurate and precise quantification, as the measurement is based on

this stable ratio.
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Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Application: Quantification of AFB₁-Lysine in Human
Serum
This protocol details the validated method for measuring AFB₁-Lys concentrations in human

serum samples, a cornerstone of modern aflatoxin exposure assessment in epidemiological
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studies.[6][13]

Materials and Reagents
Standards:

Aflatoxin B₁-¹³C₁₇ solution (e.g., 0.5 µg/mL in acetonitrile)[1][9]

Aflatoxin B₁ analytical standard

Note: The AFB₁-¹³C₁₇ standard is used to fortify blank serum for the preparation of

calibrators and quality controls after it has been processed to form the AFB₁-¹³C₁₇-Lys

adduct. Unlabeled AFB₁-Lys and labeled AFB₁-¹³C₁₇-Lys standards are also required but

are often not commercially available and may need to be synthesized.[14]

Enzymes: Pronase (from Streptomyces griseus)

Solvents & Chemicals:

LC-MS grade Methanol, Acetonitrile, and Water

Formic acid (LC-MS grade)

Phosphate-buffered saline (PBS)

Sodium Chloride (NaCl)

Equipment & Consumables:

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source,

coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Mixed-mode or C18 solid-phase extraction (SPE) cartridges. Alternatively, Aflatoxin-

specific immunoaffinity columns (IAC) can be used for cleanup.[15][16][17]

Thermomixer or incubating water bath

Centrifuge
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Analytical balance

Blender (for QC material preparation if starting from solids)

Pipettes and polypropylene microcentrifuge tubes

HPLC vials

Detailed Experimental Protocol
Part A: Preparation of Standards, Calibrators, and QC
Samples

Internal Standard (IS) Working Solution: Prepare a working solution of AFB₁-¹³C₁₇-Lys (e.g.,

25 ng/mL) in PBS buffer. This solution will be spiked into all samples, calibrators, and QCs.

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations

of unlabeled AFB₁-Lys into blank human serum. A typical calibration curve might range from

0.05 to 8.0 ng/mL.[13]

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high

concentrations within the calibration range in blank human serum to be analyzed with each

batch of samples to ensure the validity of the results.

Part B: Sample Preparation
Thawing and Aliquoting: Thaw frozen human serum samples, calibrators, and QCs on ice.

Vortex briefly to ensure homogeneity.

Spiking with Internal Standard: In a 1.7 mL polypropylene microcentrifuge tube, add 250 µL

of serum sample. To this, add a precise volume (e.g., 10 µL) of the AFB₁-¹³C₁₇-Lys internal

standard working solution.[13] Vortex briefly.

Enzymatic Digestion:

Add 350 µL of a freshly prepared Pronase solution (e.g., 10-15 mg/mL in PBS) to each

tube.[8]
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Incubate the mixture for 4-5 hours at 37°C in a thermomixer with gentle shaking.[8][13]

This step digests the albumin, releasing the AFB₁-Lys and AFB₁-¹³C₁₇-Lys adducts.

Reaction Quenching: Stop the digestion by adding 200 µL of methanol. Vortex and centrifuge

at high speed (e.g., 8000 rpm) for 10 minutes at 4°C to precipitate undigested proteins.[18]

Sample Cleanup (SPE):

Condition a mixed-mode SPE cartridge by washing sequentially with methanol and then

water/PBS.

Load the supernatant from the previous step onto the conditioned SPE cartridge.

Wash the cartridge with a series of solvents to remove interferences (e.g., water, followed

by a low-percentage organic solvent wash).

Elute the AFB₁-Lys and AFB₁-¹³C₁₇-Lys adducts with an appropriate solvent, such as 2%

formic acid in methanol.[13]

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile

phase (e.g., 10% methanol in water with 0.1% formic acid). Transfer to an HPLC vial for

analysis.

Part C: LC-MS/MS Analysis
The following are typical parameters and should be optimized for the specific instrument used.
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LC Parameters Suggested Conditions

Column
C18 reverse-phase column (e.g., Luna C18(2))

[13]

Mobile Phase A
0.01-0.1% Formic Acid in Water:Methanol

(90:10)[7]

Mobile Phase B 0.01-0.1% Formic Acid in Methanol[7]

Flow Rate 0.3 - 0.5 mL/min

Gradient

Start with low %B (e.g., 20%), ramp to high %B

(e.g., 95%) to elute the analytes, then re-

equilibrate.[7]

Injection Volume 10 - 20 µL

MS/MS Parameters Suggested Conditions

Ionization Mode Positive Electrospray Ionization (ESI+)

Analysis Mode Selected Reaction Monitoring (SRM)

AFB₁-Lys Precursor Ion (m/z) ~457.2

AFB₁-Lys Product Ion (m/z) ~329.1

AFB₁-¹³C₁₇-Lys Precursor Ion (m/z) ~474.2

AFB₁-¹³C₁₇-Lys Product Ion (m/z) ~346.1

Dwell Time 50-100 ms

Collision Gas Argon

Note: The exact m/z values should be confirmed by infusion of standards as they can vary

slightly based on instrumentation and adduct formation.

Data Analysis and Method Validation
Quantification
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Integrate the peak areas for the selected transitions for both the native AFB₁-Lys and the

internal standard AFB₁-¹³C₁₇-Lys.

Calculate the Peak Area Ratio (PAR) = (Peak Area of Native Analyte) / (Peak Area of Internal

Standard).

Construct a calibration curve by plotting the PAR against the known concentrations of the

calibration standards. Use a linear regression with 1/x weighting.

Determine the concentration of AFB₁-Lys in the unknown samples by interpolating their PAR

values from the calibration curve.

Method Validation Summary
A robust method should be validated according to established guidelines. The following table

summarizes typical performance characteristics.

Parameter Typical Performance

Linearity (R²) > 0.99

Limit of Detection (LOD) 0.03 - 0.05 ng/mL[7][13]

Limit of Quantification (LOQ) 0.10 - 0.25 µg/kg[17]

Accuracy (Recovery) 78 - 112%[7][11][13]

Precision (RSD) < 15%[13][19]

Overall Workflow Visualization
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Caption: Workflow for AFB₁-Lys Biomonitoring using SIDA-LC-MS/MS.
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Conclusion
The use of Aflatoxin B₁-¹³C₁₇ as an internal standard for the isotope dilution LC-MS/MS

analysis of the AFB₁-lysine adduct in human serum represents the most accurate and reliable

method for assessing human exposure to this critical carcinogen. This approach effectively

compensates for analytical variability, ensuring high-quality data for epidemiological research,

clinical studies, and public health risk assessment. The detailed protocol herein provides a

robust framework for laboratories to implement this gold-standard biomonitoring technique.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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